(E)-N-(benzo[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide
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Overview
Description
(E)-N-(benzo[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound that features a benzo[d]thiazole moiety and a dihydroisobenzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the dihydroisobenzofuran moiety. Key reagents and catalysts, such as palladium or copper complexes, are used to facilitate these transformations. Reaction conditions may include elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as chromatography and crystallization would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(benzo[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(benzo[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research into its mechanism of action and biological targets is ongoing to fully understand its potential benefits.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure may also make it suitable for applications in electronics or catalysis.
Mechanism of Action
The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives and dihydroisobenzofuran analogs. Examples include:
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
What sets (E)-N-(benzo[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide apart is its unique combination of structural features. The presence of both the benzo[d]thiazole and dihydroisobenzofuran moieties provides a distinct chemical profile that can lead to unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H26N2O5S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C25H26N2O5S/c1-14(10-12-20(28)27-25-26-18-7-5-6-8-19(18)33-25)9-11-16-22(30-3)15(2)17-13-32-24(29)21(17)23(16)31-4/h5-9H,10-13H2,1-4H3,(H,26,27,28)/b14-9+ |
InChI Key |
CDGKPHKFQWGVDS-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=CC=CC=C4S3)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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